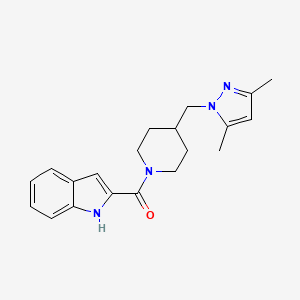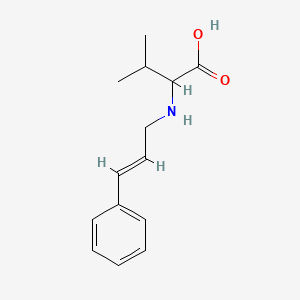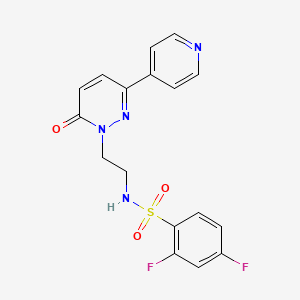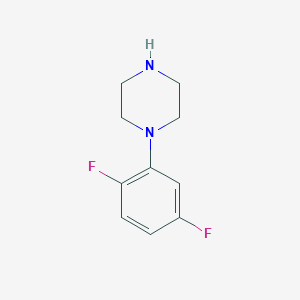![molecular formula C16H23N5O3 B2537299 1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 953239-85-5](/img/structure/B2537299.png)
1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C16H23N5O3 and its molecular weight is 333.392. The purity is usually 95%.
BenchChem offers high-quality 1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including derivatives similar to the compound , have been explored for their affinity towards A1 adenosine receptors. These compounds, by virtue of their structural analogies, exhibit potential interactions with adenosine receptors, implicating them in studies related to neuropharmacology and potentially addressing conditions such as sleep disorders, epilepsy, and pain. Notably, the introduction of specific substituents can significantly enhance receptor affinity, suggesting a pathway for the development of more effective therapeutic agents (Harden, Quinn, & Scammells, 1991).
Kinase Inhibition for Autoimmune Diseases
Another significant area of research application for this class of compounds is in the inhibition of kinases, specifically p38α MAP kinase. The detailed structure-activity relationship (SAR) studies of derivatives like 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796) demonstrate their potential in treating autoimmune diseases. The critical interactions within the kinase active site, elucidated through these studies, provide a foundation for the development of new therapeutic agents targeting inflammatory and autoimmune conditions (Regan et al., 2003).
Innovative Synthetic Methods
Research into efficient synthetic methods for pyrazolo[3,4-d]pyrimidine derivatives has also been notable. For instance, flash vacuum thermolysis of tert-butylimines of various heterocyclic carbaldehydes has yielded new imidazoazines, demonstrating a novel method for the synthesis of complex heterocyclic compounds. This method's regioselectivity and high yields underpin its utility in synthesizing compounds for further pharmacological study (Justyna et al., 2017).
Renin Inhibition for Hypertension
Further extending the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives is their application in renin inhibition, crucial for managing hypertension. Structural modifications aimed at improving pharmacokinetic profiles while maintaining renin inhibitory activity have led to the discovery of novel compounds with significant oral bioavailability. These advances underscore the role of such derivatives in developing new antihypertensive agents (Tokuhara et al., 2018).
Antibacterial Activity
The nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, through structural modifications, have shown expanded activity against Gram-negative organisms, including Haemophilus influenzae and Moraxella catarrhalis. This research highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives in addressing the growing challenge of antibiotic resistance, particularly by expanding the spectrum of activity to include difficult-to-treat Gram-negative pathogens (Genin et al., 2000).
Propiedades
IUPAC Name |
1-tert-butyl-5-(3-morpholin-4-yl-3-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-16(2,3)21-14-12(10-18-21)15(23)20(11-17-14)5-4-13(22)19-6-8-24-9-7-19/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOUJAWWXDTXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide](/img/structure/B2537218.png)
![N-[2-(Cyanomethylamino)-2-oxoethyl]-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2537220.png)
![methyl 4-((3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2537221.png)




![Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate](/img/structure/B2537229.png)

![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2537233.png)


![2-(2,2,6-Trimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-7-yl)acetic acid](/img/structure/B2537236.png)
![6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2537238.png)